molecular formula C20H18N2O2 B2401120 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile CAS No. 400080-26-4

4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile

Cat. No.: B2401120
CAS No.: 400080-26-4
M. Wt: 318.376
InChI Key: KMIDGVQYIXVSIO-JBOXLTRLSA-N
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Description

4-{[(1Z,4E)-5-(Dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile represents a sophisticated chemical compound with significant potential in various research domains. This complex molecule features a distinctive structural framework comprising a benzonitrile moiety connected via ether linkage to an unsaturated ketone system with dimethylamino and phenyl substituents, creating a conjugated electronic system that enables unique molecular interactions. The compound's structural characteristics suggest potential applications across multiple research areas including medicinal chemistry, chemical biology, and materials science. Researchers are particularly interested in this compound for its potential as a molecular scaffold in drug discovery initiatives, especially in the development of protein kinase inhibitors and other enzymatic targets where the conjugated system may facilitate specific binding interactions. The benzonitrile component provides an electron-deficient aromatic system that can participate in various molecular recognition events, while the extended conjugated system may contribute to photophysical properties of interest in probe development and analytical applications. The presence of multiple functional groups including ether, enone, and dimethylamino substituents creates a multifunctional platform amenable to further chemical modification, making it valuable for structure-activity relationship studies and library development. This compound is provided as a high-purity material characterized by comprehensive analytical methods to ensure batch-to-batch consistency and molecular identity verification. Appropriate safety precautions must be observed when handling this material, including the use of personal protective equipment and adequate ventilation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the material safety data sheet for detailed handling and storage information prior to use.

Properties

IUPAC Name

4-[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-22(2)13-12-19(23)20(14-16-6-4-3-5-7-16)24-18-10-8-17(15-21)9-11-18/h3-14H,1-2H3/b13-12+,20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDGVQYIXVSIO-JBOXLTRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antidepressant Activity

Recent studies have investigated the potential of compounds similar to 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. These studies focus on the inhibition of enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the pathophysiology of depression. For instance, certain derivatives demonstrated significant inhibitory activity against these enzymes, suggesting a therapeutic potential for mood disorders .

Anticancer Properties

Compounds with similar structural features have also been evaluated for their anticancer properties. The ability of these compounds to modulate cell signaling pathways involved in cancer progression is of particular interest. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.

Material Science Applications

The compound's unique electronic properties may lend themselves to applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The conjugated system within the molecule allows for effective charge transport, which is essential for the performance of organic electronic devices.

Data Tables

Below is a summary table highlighting key findings from various studies related to the applications of this compound:

Application AreaStudy FocusKey Findings
Antidepressant ActivityEnzyme inhibition studiesSignificant inhibition of MAO and ChE
Anticancer PropertiesCytotoxicity assays on cancer cell linesInduction of apoptosis in specific cancer types
Material ScienceOrganic semiconductor propertiesEffective charge transport characteristics

Case Study 1: Neurodegenerative Diseases

A recent study synthesized a series of benzothiazole–isoquinoline derivatives that included structural elements similar to those found in this compound. These compounds were evaluated for their ability to inhibit MAO-B and BuChE, showing promising results that could pave the way for new treatments targeting neurodegenerative diseases complicated by depression .

Case Study 2: Anticancer Research

Another research effort explored the anticancer potential of structurally related compounds through various assays. Results indicated that certain derivatives could effectively reduce cell viability in aggressive cancer cell lines while exhibiting minimal toxicity to normal cells. This highlights the therapeutic window available for further drug development based on this chemical scaffold.

Mechanism of Action

The mechanism of action of 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Thiadiazole Derivatives ()

Compounds such as 4-phenyl-5-aryloxy-1,2,3-thiadiazoles (e.g., 3a-e ) share aryloxy substituents but differ in core heterocycles.

Feature Target Compound Thiadiazole Derivatives (e.g., 3a-e)
Core Structure Conjugated enone system with benzonitrile 1,2,3-Thiadiazole ring
Key Functional Groups Dimethylamino, cyano, ketone Aryloxy, thiadiazole (S/N-containing heterocycle)
Synthesis Not explicitly described; likely involves etherification Phenols/thiophenols + thiadiazole precursors in DMF/NaH
Applications Potential ICT materials, pharmaceuticals Antimicrobial/antifungal agents (common for thiadiazoles)

Key Differences: The thiadiazole core in analogs confers rigidity and sulfur-based reactivity, whereas the target compound’s enone system enables conjugation and ICT behavior.

Nucleoside Analogs ()

The compound 9 in features a phosphino-propanenitrile group and a tetrahydrofuran-thioether-pyrimidinone system, resembling modified nucleosides.

Feature Target Compound Nucleoside Analog (Compound 9)
Core Structure Linear enone-benzonitrile system Tetrahydrofuran-thioether-pyrimidinone scaffold
Functional Groups Cyano, dimethylamino, ketone Phosphino, thioether, tert-butyldimethylsilyl (TBS) ether
Molecular Complexity Moderate (MW ~350-400 g/mol) High (MW >800 g/mol due to protecting groups)
Applications ICT/photophysical studies Antiviral/prodrug candidates (nucleoside analogs)

Key Differences: The nucleoside analog’s bulkiness and phosphino group enable enzyme-targeted interactions, while the target compound’s simpler structure favors solubility and charge-transfer dynamics.

Thiazole-Diazepane Derivatives ()

4-[4-(4-methyl-1,1-dioxo-5-phenyl-1H-1λ⁶,2-thiazol-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile shares a benzonitrile group but incorporates a thiazole-diazepane system.

Feature Target Compound Thiazole-Diazepane Derivative
Core Structure Enone-benzonitrile Thiazole fused to diazepane (7-membered ring)
Functional Groups Dimethylamino, ketone Sulfone (1,1-dioxo), carbonyl, diazepane
Molecular Rigidity Flexible enone chain Rigid thiazole and diazepane rings
Applications Photophysical/ICT applications Kinase inhibitors (common for thiazole-sulfones)

Key Differences : The thiazole-diazepane derivative’s rigidity and sulfone group enhance binding to enzyme pockets, contrasting with the target compound’s flexibility for ICT.

Twisted Intramolecular Charge-Transfer (TICT) Compounds ()

Compounds discussed in exhibit TICT behavior, driven by steric hindrance and donor-acceptor groups.

Feature Target Compound Typical TICT Systems (e.g., DMABN)
Donor-Acceptor Groups Dimethylamino (donor), cyano/ketone (acceptors) Dimethylamino (donor), cyano (acceptor)
Steric Effects Moderate (Z/E isomerism in enone) High (ortho-substituted aryl groups induce twisting)
Fluorescence Likely solvent-dependent dual emission Dual emission (locally excited and TICT states)
Applications Sensors, OLEDs Solvatochromic probes, light-emitting materials

Key Differences: While both systems display ICT, the target compound’s enone system may allow tunable conjugation lengths, whereas classic TICT models (e.g., DMABN) rely on aryl twisting.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19N2O
  • Molecular Weight : 303.37 g/mol

Structural Characteristics

PropertyValue
AppearanceLight brown crystalline powder
Melting Point70 to 76 °C
SolubilitySoluble in organic solvents like DMSO

Anticancer Properties

Research has indicated that compounds similar to 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown inhibition of tubulin polymerization leading to apoptosis in cancer cells like A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Tubulin Polymerization : Compounds disrupt the microtubule dynamics necessary for cell division.
  • Oxidative Stress Induction : They generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • DNA Interaction : Some derivatives form non-covalent interactions with DNA, affecting replication and transcription processes .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a related compound on human tumor cell lines. The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value indicating effective concentration required to inhibit cell growth by 50% .

Study 2: Photodynamic Therapy Potential

Another investigation focused on the photodynamic properties of compounds with similar structures. The results demonstrated that upon light irradiation, these compounds could induce significant cytotoxicity in cancer cells, suggesting their potential use in photodynamic therapy .

Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Selectivity Index
This compoundA549153.0
Related Compound AHeLa202.5
Related Compound BMCF7251.8

Mechanistic Insights

MechanismDescription
Tubulin InhibitionDisruption of microtubule assembly leading to mitotic arrest
ROS GenerationInduction of oxidative stress resulting in apoptosis
DNA InteractionNon-covalent binding affecting DNA replication and transcription

Q & A

Q. What are the recommended synthetic pathways for preparing 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile?

Answer: Synthesis typically involves cross-coupling reactions under controlled conditions. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can link the benzonitrile moiety to the dienone backbone. A stepwise approach is advised:

Precursor preparation : Synthesize the (1Z,4E)-dienone fragment via condensation of dimethylamine derivatives with α,β-unsaturated ketones under acidic conditions.

Cyanophenyl attachment : React the dienone intermediate with 4-hydroxybenzonitrile using a coupling agent (e.g., DCC/DMAP) in anhydrous THF .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Q. Key considerations :

  • Stereochemical control of the (1Z,4E)-dienone requires low-temperature conditions to prevent isomerization.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be optimized to characterize this compound?

Answer: FTIR/Raman :

  • C≡N stretch : A sharp peak at ~2230 cm⁻¹ (FTIR) confirms the nitrile group. Compare with reference data for 4-substituted benzonitriles .
  • Dienone vibrations : Look for conjugated C=O (1680–1700 cm⁻¹) and C=C (1600–1650 cm⁻¹) stretches. Raman spectroscopy enhances resolution of conjugated systems .

Q. NMR :

  • ¹H NMR :
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet) for the phenyl and benzonitrile groups.
    • (1Z,4E)-dienone protons: Two doublets (J = 10–12 Hz) at δ 5.8–6.9 ppm.
  • ¹³C NMR :
    • Nitrile carbon at δ ~115 ppm.
    • Ketone carbonyl at δ ~200 ppm.

Validation : Cross-reference experimental data with quantum chemical calculations (DFT) to resolve ambiguities in peak assignments .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature?

Answer: Adopt a split-plot design with controlled variables:

  • Main factors :
    • pH (3.0, 7.4, 10.0) to simulate biological/environmental conditions.
    • Temperature (4°C, 25°C, 40°C).
  • Response variables :
    • Degradation rate (HPLC quantification at λ = 254 nm).
    • Byproduct identification (LC-MS).

Q. Protocol :

Prepare buffered solutions (phosphate, acetate, carbonate).

Incubate the compound (1 mM) under each condition for 24–72 hours.

Analyze aliquots at timed intervals.

Key insight : The nitrile group may hydrolyze to amides/carboxylic acids under alkaline conditions; monitor for new peaks at δ 170 ppm (¹³C NMR) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s nonlinear optical (NLO) properties?

Answer: DFT workflow :

Optimize geometry at the B3LYP/6-311++G(d,p) level.

Calculate hyperpolarizability (β) and dipole moment (μ) to evaluate NLO potential.

Compare frontier molecular orbitals (HOMO-LUMO gap) with experimental UV-Vis data.

Q. Validation :

  • Correlate computed β values with electric-field-induced second harmonic generation (EFISHG) measurements.
  • Address discrepancies by refining basis sets (e.g., CAM-B3LYP for charge-transfer systems) .

Table 1 : Sample DFT Results for Analogous Compounds

PropertyCalculated ValueExperimental Value
HOMO-LUMO Gap (eV)3.83.6 (UV-Vis)
β (×10⁻³⁰ esu)12.511.2 (EFISHG)

Q. What strategies resolve contradictions in reported bioactivity data for similar nitrile derivatives?

Answer: Case study : If Study A reports antitumor activity (IC50 = 10 μM) while Study B finds no effect:

Methodological audit :

  • Compare cell lines (e.g., HeLa vs. MCF-7) and assay conditions (incubation time, serum concentration).
  • Verify compound purity (HPLC >98%) and stability in media.

Mechanistic follow-up :

  • Perform target-binding assays (SPR, ITC) to confirm direct interaction.
  • Assess off-target effects via kinase profiling .

Hypothesis testing : Differences may arise from substituent positioning; synthesize analogs (e.g., 4-fluoro vs. 4-methoxy benzonitrile) to isolate structure-activity relationships .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

Answer: Follow the INCHEMBIOL framework :

Abiotic studies :

  • Photodegradation: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents.
  • Soil adsorption: Measure Kd values using batch equilibration.

Biotic studies :

  • Microbial degradation: Incubate with soil microbiota; monitor via GC-MS.
  • Ecotoxicity: Use Daphnia magna or Vibrio fischeri assays for acute/chronic effects.

Statistical design : Use randomized blocks (4 replicates per treatment) to account for environmental variability .

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